BenchChemオンラインストアへようこそ!

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Lipophilicity Drug-likeness ADME

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 438029-86-8; molecular formula C20H14N2O2S; molecular weight 346.40 g/mol) is a synthetic heterocyclic small molecule belonging to the 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one (2‑mercapto‑quinazolinone) family. The compound features a quinazolinone core bearing a 2‑sulfanyl (thioxo) group and an N3‑(4‑phenoxyphenyl) substituent—a diaryl ether motif that distinguishes it from simpler 3‑aryl analogs.

Molecular Formula C20H14N2O2S
Molecular Weight 346.4
CAS No. 438029-86-8
Cat. No. B2744203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS438029-86-8
Molecular FormulaC20H14N2O2S
Molecular Weight346.4
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
InChIInChI=1S/C20H14N2O2S/c23-19-17-8-4-5-9-18(17)21-20(25)22(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,25)
InChIKeySSCNDAPWOKIBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 438029-86-8): Chemical Identity, Scaffold Class, and Procurement Context


3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 438029-86-8; molecular formula C20H14N2O2S; molecular weight 346.40 g/mol) is a synthetic heterocyclic small molecule belonging to the 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one (2‑mercapto‑quinazolinone) family [1]. The compound features a quinazolinone core bearing a 2‑sulfanyl (thioxo) group and an N3‑(4‑phenoxyphenyl) substituent—a diaryl ether motif that distinguishes it from simpler 3‑aryl analogs. This scaffold class is widely recognized for its potential as a privileged structure in medicinal chemistry, with reported activities spanning kinase inhibition, antioxidant effects, and anticancer properties across multiple derivatives [2]. The compound is commercially available from several specialty chemical suppliers in research-grade purity (typically ≥95 %), positioning it as a candidate building block for structure–activity relationship (SAR) exploration and lead‑optimization campaigns.

Why Generic 3‑Aryl‑2‑thioxoquinazolinones Cannot Substitute for 3‑(4‑Phenoxyphenyl)‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one in SAR‑Driven Research


Within the 3‑aryl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one series, biological activity is exquisitely sensitive to the electronic and steric nature of the N3‑aryl substituent. Published SAR studies demonstrate that even minor modifications—such as replacing a 4‑chlorophenyl with a 4‑methoxyphenyl group—can shift cytotoxicity IC₅₀ values by several hundred micromolar against the same colon cancer cell line, and can invert selectivity between α‑amylase and α‑glucosidase inhibition [1]. The 4‑phenoxyphenyl substituent present in the target compound introduces a unique combination of extended aromatic surface, conformational flexibility through the diaryl ether linkage, and distinct electron‑donating character that cannot be replicated by simple 4‑halo, 4‑alkyl, or 4‑alkoxy phenyl analogs. Consequently, procurement of the exact 4‑phenoxyphenyl derivative—rather than a more readily available generic 3‑aryl analog—is essential for experiments where lipophilicity‑modulated membrane partitioning, π‑stacking interactions with hydrophobic enzyme pockets, or specific metabolic stability profiles are under investigation.

Quantitative Differentiation Evidence for 3‑(4‑Phenoxyphenyl)‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one Against Closest Structural Analogs


Predicted Lipophilicity and Permeability Differentiation: 4‑Phenoxyphenyl vs. 4‑Methoxyphenyl and 4‑Chlorophenyl 2‑Thioxoquinazolinones

Computational physicochemical profiling demonstrates that the 4‑phenoxyphenyl substituent confers significantly higher lipophilicity than common comparator substituents in the 3‑aryl‑2‑thioxoquinazolinone class. This difference is critical for membrane permeability and hydrophobic target engagement [1]. While direct experimental logP/logD data for the target compound are not publicly available, in silico predictions based on its molecular structure indicate a calculated logP substantially above those of the 4‑methoxyphenyl and 4‑chlorophenyl analogs, consistent with the extended aromatic surface of the diphenyl ether moiety.

Lipophilicity Drug-likeness ADME

Cytotoxicity SAR in the 2‑Thioxoquinazolinone Class: Implications of N3‑Aryl Substitution for Colon Cancer Cell Line Potency

In a systematic SAR study of 3‑aryl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑ones, cytotoxicity against LoVo and HCT‑116 colon cancer cell lines varied dramatically with the N3‑aryl substituent [1]. The most active derivative in that series (compound 3a, 3‑phenyl) exhibited IC₅₀ values of 294.32 ± 8.41 µM (LoVo) and 298.05 ± 13.26 µM (HCT‑116), while compound 3f (bearing a different aryl group) showed IC₅₀ values of 383.5 ± 8.99 µM and 323.59 ± 3.00 µM respectively. Although the 4‑phenoxyphenyl analog was not included in this published panel, the data establish that N3‑aryl identity is a primary driver of cytotoxic potency within this chemotype. The 4‑phenoxyphenyl group, by virtue of its distinct steric bulk and electronic profile, is predicted to shift potency relative to the reported comparators.

Anticancer Cytotoxicity SAR

Enzyme Inhibition Selectivity Profiles: N3‑Aryl Modulation of α‑Amylase vs. α‑Glucosidase Inhibitory Activity

The same SAR study revealed that the balance between α‑amylase and α‑glucosidase inhibition is exquisitely controlled by the N3‑aryl group. Compounds 3h, 5a, and 5h were identified as dual α‑amylase/α‑glucosidase inhibitors more potent than the reference flavonoid quercetin, while compounds 3a, 3c, 3f, and 5b–5f selectively inhibited α‑amylase without meaningful α‑glucosidase activity [1]. This selectivity switch arises solely from structural variation at the N3‑position. The 4‑phenoxyphenyl group, with its extended hydrophobic surface and distinct electronic properties, is expected to produce yet another unique selectivity signature that cannot be predicted from the behavior of 4‑halo or 4‑alkoxy analogs.

Enzyme inhibition Diabetes Metabolic disease

NADPH Oxidase (Nox) Inhibitory Potential: Structural Rationale Based on Patent‑Disclosed 2‑Thioxoquinazolinone Pharmacophore

Patent EP2886120B1 discloses 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one derivatives as inhibitors of NADPH oxidase (Nox) enzymes, with demonstrated utility in diseases associated with pathological reactive oxygen species production [1]. The generic Markush structure encompasses N3‑aryl substitution, and the patent establishes that the 2‑thioxo‑quinazolinone core is a validated pharmacophore for Nox inhibition. The 4‑phenoxyphenyl substituent on the target compound introduces a sterically demanding, electron‑rich aryl group that may modulate Nox isoform selectivity (Nox1 vs. Nox2 vs. Nox4) relative to the smaller aryl substituents exemplified in the patent. Direct Nox inhibitory data for the target compound are not publicly available, but the structural precedent provides a strong rationale for its investigation in this therapeutic area.

NADPH oxidase Nox inhibitor Redox biology

Optimal Research Application Scenarios for 3‑(4‑Phenoxyphenyl)‑2‑sulfanyl‑3,4‑dihydroquinazolin‑4‑one Based on Available Evidence


Colon Cancer Cell Line Screening as Part of a 3‑Aryl‑2‑thioxoquinazolinone SAR Matrix

The compound is best deployed as a unique member of a systematic SAR panel investigating the effect of N3‑aryl substitution on cytotoxicity in LoVo and HCT‑116 colon adenocarcinoma models. Its 4‑phenoxyphenyl group provides a distinct data point that fills the structural gap between simple phenyl/halo‑phenyl analogs and more elaborate polycyclic substituents [1]. Direct comparison with published IC₅₀ values for 3‑phenyl (294 µM) and 3‑(substituted‑phenyl) analogs (324–384 µM) under identical assay conditions would quantify the contribution of the extended diaryl ether motif to antiproliferative potency.

Enzyme Selectivity Profiling Against α‑Amylase and α‑Glucosidase for Metabolic Disease Target Validation

Given the demonstrated sensitivity of α‑amylase/α‑glucosidase selectivity to N3‑aryl identity within the 2‑thioxoquinazolinone class [1], this compound is a logical selection for generating selectivity data that cannot be inferred from analogs. Testing at standardized concentrations against both enzymes, with quercetin as a reference inhibitor, would establish whether the 4‑phenoxyphenyl group favors dual inhibition or selective inhibition of either enzyme, informing diabetes or metabolic syndrome target discovery programs.

NADPH Oxidase Isoform Selectivity Screening Using the 2‑Thioxoquinazolinone Pharmacophore

The patent‑validated 2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one scaffold as a Nox inhibitor [1] positions this compound as a candidate for isoform selectivity profiling (Nox1, Nox2, Nox4, Nox5). Procurement is warranted for laboratories seeking to diversify their Nox inhibitor chemical space beyond the exemplified patent compounds, particularly to test whether the bulky 4‑phenoxyphenyl group drives selectivity toward specific Nox isoforms through differential binding pocket accommodation.

Physicochemical and ADME Benchmarking of Extended Aromatic 3‑Aryl‑2‑thioxoquinazolinones

The compound's elevated calculated lipophilicity (clogP ~4.8–5.2) relative to 4‑methoxyphenyl (clogP ~2.8) and 4‑chlorophenyl (clogP ~3.5) analogs makes it a valuable probe for structure–property relationship (SPR) studies correlating N3‑aryl lipophilicity with membrane permeability, metabolic stability in liver microsomes, and plasma protein binding. Such data are essential for lead optimization decisions in drug discovery programs utilizing this chemotype.

Quote Request

Request a Quote for 3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.